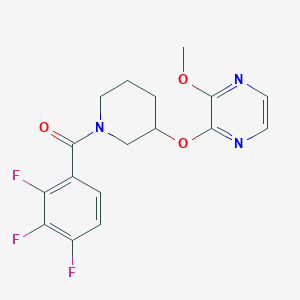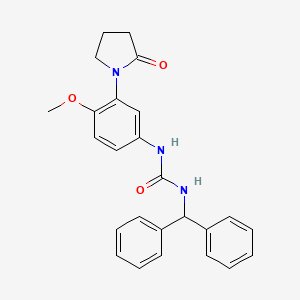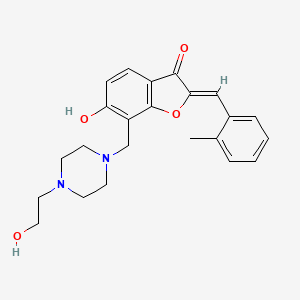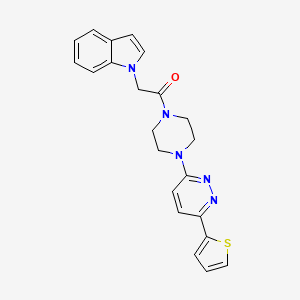![molecular formula C23H21Cl2N3O B2611377 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338412-02-5](/img/structure/B2611377.png)
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is an intriguing compound with potential applications in various fields. As a derivative of benzimidazole and pyridinone, its structure suggests complex chemical behavior and potential biological activities. The compound's core framework is benzimidazole, which is known for its biological activities.
準備方法
Synthetic routes and reaction conditions: The synthesis of 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone involves multiple steps. The initial step typically involves the preparation of the benzimidazole moiety, followed by the introduction of dichloro substituents at specific positions. The synthesis of the pyridinone part comes next, and finally, these two components are fused using suitable coupling agents and conditions.
Industrial production methods: For large-scale production, optimization of the reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Industrial methods often employ more robust processes to ensure high yields and purity, minimizing by-products and waste.
化学反応の分析
Types of reactions it undergoes:
Oxidation: The benzimidazole moiety may undergo oxidation reactions leading to various oxidized products.
Reduction: Reduction of the dichloro substituents can occur under specific conditions, altering the compound's properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing modification of the tert-butylbenzyl and dichloro groups.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines and thiols; electrophiles like alkyl halides.
Major products formed from these reactions:
Oxidized benzimidazoles
Reduced derivatives with modified dichloro groups
Substituted products with different functional groups at the tert-butyl or benzimidazole positions.
科学的研究の応用
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone has shown promise in several scientific areas:
Chemistry: Its unique structure makes it an interesting subject for studies in organic synthesis and medicinal chemistry.
Biology: Research indicates potential biological activity, making it a candidate for studies in enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.
Medicine: Due to its biological activity, it might be explored as a lead compound in drug development for various therapeutic areas.
Industry: Its stability and reactivity may lead to applications in materials science and industrial catalysts.
作用機序
The mechanism by which 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exerts its effects is complex:
Molecular targets: It may interact with specific enzymes or receptors due to its structural features, potentially inhibiting or activating biological pathways.
Pathways involved: The compound might affect pathways related to cell growth, signal transduction, or metabolism, depending on its biological activity.
類似化合物との比較
When compared to other compounds with similar structures, such as other benzimidazole derivatives or pyridinones, 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone stands out due to:
The specific arrangement of substituents, which may confer unique biological activities.
The combination of benzimidazole and pyridinone moieties, which is less common and potentially more versatile.
Similar compounds include:
Benzimidazole derivatives with different substituents.
Pyridinone-based compounds with similar applications but varying structures.
特性
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]-5,6-dichlorobenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O/c1-23(2,3)15-8-6-14(7-9-15)13-28-20-12-18(25)17(24)11-19(20)27-21(28)16-5-4-10-26-22(16)29/h4-12H,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAXLDORDCGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3R,8R,10S,13S,17R)-17-Ethyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B2611294.png)
![N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2611295.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
![3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2611303.png)

![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2611311.png)



